molecular formula C20H26N4O2S2 B4019595 4-[4-(1-adamantyl)piperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole

4-[4-(1-adamantyl)piperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole

Cat. No.: B4019595
M. Wt: 418.6 g/mol
InChI Key: ZSGPZTXQFOPZAL-UHFFFAOYSA-N
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Description

4-[4-(1-Adamantyl)piperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole is a complex organic compound that features a unique combination of adamantyl, piperazine, and benzothiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1-adamantyl)piperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[4-(1-Adamantyl)piperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-[4-(1-Adamantyl)piperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(1-adamantyl)piperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. The adamantyl and piperazine moieties are known to interact with various biological receptors, potentially modulating their activity. The benzothiadiazole group may also play a role in the compound’s overall biological activity by interacting with specific enzymes or proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(1-Adamantyl)piperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole is unique due to the presence of the adamantyl group, which imparts rigidity and enhances the compound’s stability. This structural feature distinguishes it from other piperazine and piperidine derivatives, potentially leading to different biological activities and applications .

Properties

IUPAC Name

4-[4-(1-adamantyl)piperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2S2/c25-28(26,18-3-1-2-17-19(18)22-27-21-17)24-6-4-23(5-7-24)20-11-14-8-15(12-20)10-16(9-14)13-20/h1-3,14-16H,4-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSGPZTXQFOPZAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C23CC4CC(C2)CC(C4)C3)S(=O)(=O)C5=CC=CC6=NSN=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[4-(1-adamantyl)piperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole
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4-[4-(1-adamantyl)piperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole
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4-[4-(1-adamantyl)piperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole
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4-[4-(1-adamantyl)piperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole
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4-[4-(1-adamantyl)piperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole
Reactant of Route 6
4-[4-(1-adamantyl)piperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole

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